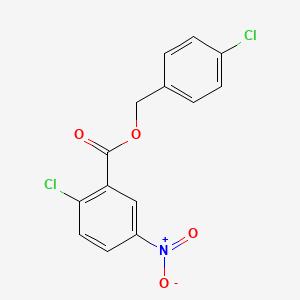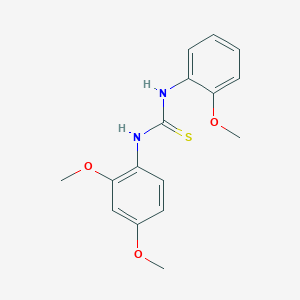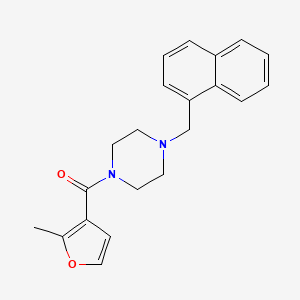![molecular formula C10H10Cl2N2O3 B5764653 N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)
N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine, commonly known as DCMG, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an important neurotransmitter, from the synapse. DCMG has shown promising effects in various scientific research applications, including neuroprotection, schizophrenia treatment, and pain relief.
Mecanismo De Acción
DCMG exerts its effects by inhibiting N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine, leading to increased extracellular glycine levels. Glycine acts as a co-agonist of the NMDA receptor, which is involved in synaptic plasticity and neuronal survival. DCMG-mediated increase in glycine levels can enhance NMDA receptor function and protect against excitotoxicity.
Biochemical and Physiological Effects:
DCMG has been shown to increase glycine levels in various brain regions, including the hippocampus, cortex, and striatum. DCMG-mediated increase in glycine levels can enhance NMDA receptor function, leading to improved synaptic plasticity, learning, and memory. Moreover, DCMG has been shown to reduce glutamate levels, which can alleviate excitotoxicity and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMG has several advantages as a research tool, including its high selectivity for N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine, its potency, and its ability to cross the blood-brain barrier. However, DCMG also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited availability.
Direcciones Futuras
DCMG has shown promising effects in various scientific research applications, and several future directions can be explored. For instance, DCMG can be investigated as a potential treatment for other neurological and psychiatric disorders, such as Alzheimer's disease, depression, and anxiety. Moreover, the combination of DCMG with other drugs or therapies can be explored to enhance its therapeutic effects. Additionally, the development of novel DCMG analogs with improved pharmacological properties can be pursued.
Métodos De Síntesis
DCMG can be synthesized through a multistep process starting from 2,4-dichlorophenylamine and glycine. The synthesis involves the protection of the amine group, the coupling of the two starting materials, and the deprotection of the amine group to obtain the final product. The purity of DCMG can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
DCMG has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. In animal models, DCMG has shown neuroprotective effects against ischemic brain injury and spinal cord injury. DCMG has also been investigated as a potential treatment for schizophrenia, as it can enhance the NMDA receptor function and improve cognitive deficits. Moreover, DCMG has been shown to alleviate neuropathic pain in animal models.
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)carbamoyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c1-14(5-9(15)16)10(17)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWBPDAVQJKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dichlorophenyl)carbamoyl]-N-methylglycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
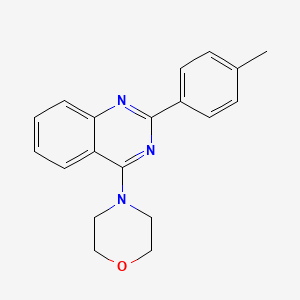

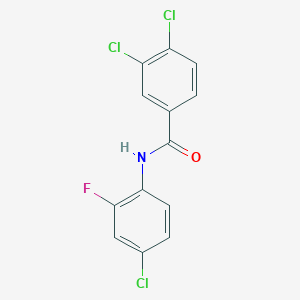
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)
